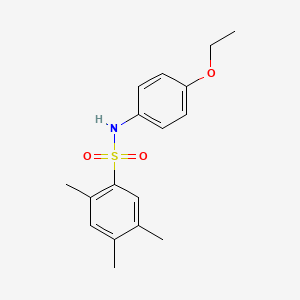

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(4-Ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,5-trimethyl-substituted benzenesulfonamide core linked to a 4-ethoxyphenyl group. The 2,4,5-trimethyl substitution on the benzene ring introduces steric hindrance, which may affect intermolecular interactions in biological or catalytic systems.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-5-21-16-8-6-15(7-9-16)18-22(19,20)17-11-13(3)12(2)10-14(17)4/h6-11,18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMPBGZWCOOVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321644 | |

| Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

494827-05-3 | |

| Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemical Synthesis and Applications

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide serves as a significant reagent in organic synthesis. Its complex structure allows it to function as a building block for creating more intricate molecules. The compound can undergo various chemical reactions including:

- Oxidation : This reaction can yield sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reducing agents such as lithium aluminum hydride can convert the sulfonyl group into sulfinyl or thiol groups.

- Substitution : Electrophilic aromatic substitution can introduce nitro or halogen groups onto the aromatic rings of the compound.

These reactions highlight the compound's versatility in synthetic organic chemistry, making it valuable for developing new materials and chemicals .

Biological Properties

Research indicates that N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide exhibits potential biological activities. Studies have focused on its:

- Antimicrobial Properties : Similar to other sulfonamides, this compound may inhibit bacterial growth by mimicking natural substrates and blocking enzyme active sites.

- Anti-inflammatory Effects : Investigations into its mechanism of action suggest it could disrupt biochemical pathways related to inflammation .

Medicinal Chemistry

In medicinal chemistry, N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is being explored for its therapeutic potential against various diseases. Its unique structural features may enhance its efficacy and specificity as a drug candidate. Ongoing studies aim to optimize its pharmacological properties and evaluate its safety profile in clinical settings .

Case Studies

- Antimicrobial Activity : A study demonstrated that compounds similar to N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide showed significant antibacterial effects against strains of Escherichia coli and Staphylococcus aureus. The mechanism involved competitive inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .

- Anti-inflammatory Research : In vitro assays indicated that the compound could reduce pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and leading to bacterial cell death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

*Estimated based on molecular formula C₁₇H₂₁NO₃S. †Calculated from molecular formula C₁₅H₁₇NO₃S. ‡Calculated from molecular formula C₁₂H₁₁NO₃S.

Key Observations:

Substituent Effects :

- The 2,4,5-trimethyl substitution in the target compound distinguishes it from analogs with 2,4,6-trimethyl (e.g., ) or unsubstituted benzene rings (e.g., ). This regiochemistry may alter steric interactions in binding pockets.

- The 4-ethoxyphenyl group provides greater lipophilicity than the 4-methoxyphenyl (e.g., ) or 4-hydroxyphenyl groups (e.g., ), impacting solubility and metabolic stability.

Functional Group Influence: Compounds with aminoethyl (e.g., ) or hydroxyl (e.g., ) groups exhibit enhanced polarity, favoring aqueous solubility and hydrogen-bonding interactions.

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data Comparison

Key Observations:

- N-(4-Aminophenyl)-4-methylbenzenesulfonamide has been structurally validated via X-ray crystallography, revealing hydrogen-bonding networks similar to those in .

Biological Activity

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is C17H21NO3S, with a molar mass of 319.42 g/mol. The compound features a sulfonamide group (-SO2NH-) attached to a substituted aromatic system, which is crucial for its biological activity. The presence of an ethoxy group and trimethyl substitution enhances its solubility and reactivity in biological systems.

The primary mechanism of action for N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase (DHPS). This enzyme is essential for folate synthesis in bacteria, and the sulfonamide group mimics para-aminobenzoic acid (PABA), a natural substrate for DHPS. By inhibiting this enzyme, the compound disrupts folate synthesis, leading to bacterial cell death.

Antimicrobial Activity

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide exhibits significant antimicrobial properties. Preliminary studies indicate that it can inhibit the growth of various bacterial strains by targeting their folate synthesis pathways. This makes it a candidate for further development as an antibiotic agent.

Anticancer Properties

Research has also suggested that this compound may possess anticancer activity. Studies evaluating sulfonamide derivatives have shown that they can affect cancer cell proliferation and induce apoptosis in certain cancer cell lines. The specific mechanisms are still under investigation but may involve the modulation of key signaling pathways related to cell growth and survival .

Case Studies and Experimental Data

-

Antibacterial Efficacy :

- A study demonstrated that N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established sulfonamides.

- Cytotoxicity Against Cancer Cells :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antimicrobial | DHPS inhibition |

| Sulfamethoxazole | Common antibiotic | Antimicrobial | DHPS inhibition |

| Ampiroxicam | Anti-inflammatory | Anti-inflammatory | COX inhibition |

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide stands out due to its complex structure that may confer unique biological properties not found in simpler sulfonamides .

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide, and what key intermediates are involved?

Q. What spectroscopic techniques are essential for characterizing N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and methyl groups on the benzene ring (δ 2.2–2.6 ppm).

- ¹³C NMR : Confirm sulfonamide linkage (C-SO₂-N) at δ 115–125 ppm.

Q. What are the primary solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Soluble in DMSO, dichloromethane, and acetone; sparingly soluble in water. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays.

- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic conditions (pH >9), which may hydrolyze the sulfonamide bond .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Controlled Assay Replication : Standardize conditions (e.g., bacterial strain, inoculum size, incubation time). For example, discrepancies in MIC values may arise from variations in Staphylococcus aureus ATCC 25923 vs. clinical isolates.

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., dihydropteroate synthase activity) to confirm target engagement. Compare IC₅₀ values across studies to identify outliers .

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy) to isolate contributions of specific substituents .

Q. What strategies optimize the regioselectivity of sulfonamide bond formation during synthesis?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) to enhance coupling efficiency, as seen in related sulfonamide syntheses (85% yield with CuI vs. 60% without) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity but risk side reactions. Balance with low-boiling solvents (e.g., THF) for easier purification.

- Computational Modeling : Use DFT calculations to predict energy barriers for competing pathways (e.g., para vs. meta sulfonylation) .

Q. How do researchers validate target specificity in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure Kᵢ values under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Off-Target Screening : Use panels of related enzymes (e.g., carbonic anhydrase isoforms) to assess selectivity. For example, a 10-fold selectivity for CA IX over CA II suggests therapeutic potential .

- Crystallographic Analysis : Co-crystallize the compound with the target enzyme (e.g., dihydropteroate synthase) to visualize binding interactions .

Q. What methodologies address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Process Optimization :

-

Flow Chemistry : Improve heat/mass transfer for exothermic reactions.

-

Workup Automation : Use liquid-liquid extraction systems to minimize manual handling losses.

- Byproduct Analysis : Identify impurities via LC-MS and adjust reaction parameters (e.g., reducing excess sulfonyl chloride to minimize dimerization) .

Table 2 : Troubleshooting Low Yield

Issue Solution Reference Hydrolysis of ethoxy Use anhydrous solvents Incomplete coupling Increase catalyst loading (5 mol%) Poor solubility Switch to DMF or acetone

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.